Sustained Diastolic Blood Pressure Reduction vs. Lisinopril at 56 Days in ACEi-Resistant Population
In a 56-day randomized controlled trial of black hypertensive subjects poorly responsive to ACE inhibitor monotherapy, sampatrilat (50-100 mg daily) produced a sustained reduction in diastolic blood pressure, whereas lisinopril (10-20 mg daily) showed only a transient effect that returned to baseline by day 56 [1]. The quantified difference in diastolic blood pressure lowering at day 56 was statistically significant in favor of sampatrilat (P = 0.05) [1].
| Evidence Dimension | Change in 24-hour ambulatory diastolic blood pressure at day 56 |
|---|---|
| Target Compound Data | Sampatrilat: -5.2 ± 0.95 mmHg (P < 0.01 vs. baseline) |
| Comparator Or Baseline | Lisinopril: blood pressure returned to pretreatment values by day 56 (no sustained effect) |
| Quantified Difference | Greater treatment effect on DBP than lisinopril at day 56 (P = 0.05) |
| Conditions | 56-day randomized, double-blind, parallel-group trial in black hypertensive subjects; sampatrilat 50-100 mg/day vs. lisinopril 10-20 mg/day |
Why This Matters
This demonstrates superior sustained efficacy in a clinically challenging population resistant to standard ACE inhibitor monotherapy, justifying selection of sampatrilat for research in resistant hypertension.
- [1] Norton, G. R., Woodiwiss, A. J., Hartford, C., Trifunovic, B., Middlemost, S., Lee, A., & Allen, M. J. (1999). Sustained antihypertensive actions of a dual angiotensin-converting enzyme neutral endopeptidase inhibitor, sampatrilat, in black hypertensive subjects. American Journal of Hypertension, 12(6), 563-571. doi:10.1016/S0895-7061(99)00009-6 View Source
